1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by the presence of fluorine, sulfur, and nitro functional groups attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-fluoroaniline, 3-nitrobenzaldehyde, and methylthiol.
Reaction Steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Scientific Research Applications
1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate biological pathways.
Comparison with Similar Compounds
1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:
1-(4-fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar in structure but with a pyrazole ring instead of an imidazole ring.
[(4-fluorophenyl)methyl][1-(4-methyl-3-nitrophenyl)ethyl]amine: Contains similar functional groups but differs in the core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABARIWRRLYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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